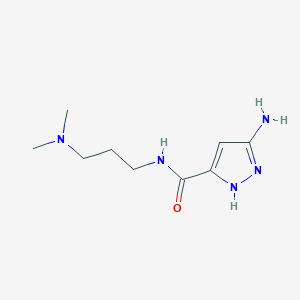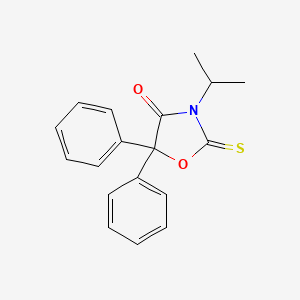
3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one is a heterocyclic compound with the molecular formula C18H17NO2S. It is a member of the oxazolidinone family, which is known for its diverse pharmacological activities and applications in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one can be achieved through several methods. One common approach involves the enantiospecific oxidative carbonylation of commercially available β-amino alcohols. For instance, the cyclocarbonylation reaction can be carried out at 100°C in 1,2-dimethoxyethane (DME) as the solvent for 15 hours, under 20 atm of a 4:1 mixture of CO-air and in the presence of the catalytic system PdI2/KI (substrate:KI:PdI2 molar ratio = 100:10:1), yielding the oxazolidinone derivative in 81% isolated yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the synthesis of complex organic molecules, serving as a building block for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. Additionally, its oxazolidinone ring structure allows it to interact with ribosomal RNA, disrupting protein synthesis in microbial cells .
Comparison with Similar Compounds
Similar Compounds
4-Isopropyl-5,5-diphenyloxazolidin-2-one: This compound is structurally similar but lacks the thioxo group, which may result in different chemical reactivity and biological activity.
Diphenyl- N -heteroaromatic compounds: These compounds share the diphenyl structure but have different heteroatoms, leading to varied biological activities.
Uniqueness
3-Isopropyl-5,5-diphenyl-2-thioxooxazolidin-4-one is unique due to its thioxo group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research in various fields, including medicinal chemistry and organic synthesis.
Properties
CAS No. |
88051-58-5 |
|---|---|
Molecular Formula |
C18H17NO2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5,5-diphenyl-3-propan-2-yl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C18H17NO2S/c1-13(2)19-16(20)18(21-17(19)22,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI Key |
HJMVYYBDPHTZGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(OC1=S)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


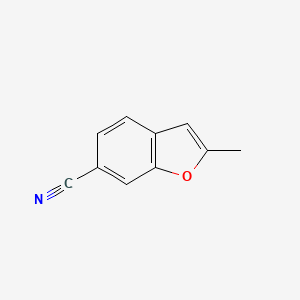
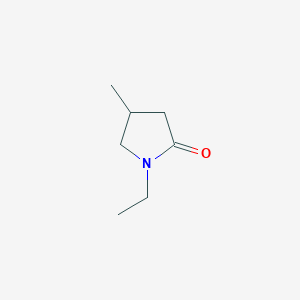
![4-Bromo-2-(bromomethyl)benzo[d]oxazole](/img/structure/B12872384.png)
![2-(Chloromethyl)-6-mercaptobenzo[d]oxazole](/img/structure/B12872386.png)

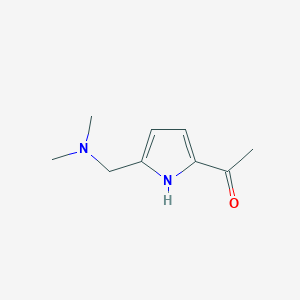
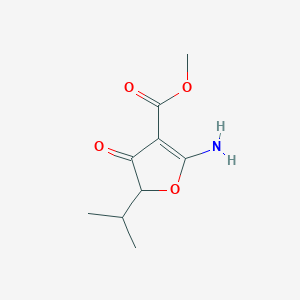
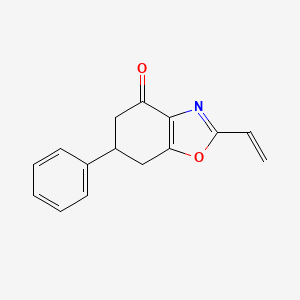


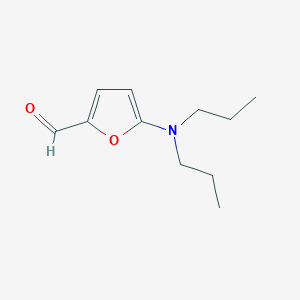
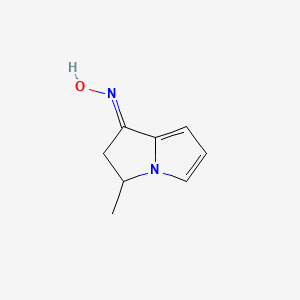
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12872442.png)
